1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole
Description
1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole is a deuterated pyrazole derivative featuring a phenyl group and a pyrazole ring connected via a methyl bridge, where one hydrogen atom is replaced by deuterium. The deuterated methyl group likely originates from deuterated reagents, a common strategy in isotopic labeling for pharmacokinetic studies.
Properties
IUPAC Name |
1-(deuterio-phenyl-pyrazol-1-ylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-6-12(7-3-1)13(16-10-4-8-14-16)17-11-5-9-15-17/h1-11,13H/i13D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFBJJNEGIJJD-YSOHJTORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N2C=CC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C1=CC=CC=C1)(N2C=CC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole typically involves the reaction of phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, under reflux conditions . The resulting intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.
Major Products: The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthesis of 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole
The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate aldehydes or ketones under controlled conditions. Various methodologies have been reported, including one-pot reactions and the use of solid catalysts such as aluminum oxide (Al2O3) to facilitate the formation of pyrazole derivatives with high yields and purity .
Anti-inflammatory Properties
Research indicates that derivatives of 1H-pyrazole exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed prostaglandin inhibition comparable to established anti-inflammatory drugs like celecoxib at doses of 2.5 and 5 mg/kg . This positions pyrazole derivatives as potential candidates for developing new anti-inflammatory medications.
Antioxidant Activity
Pyrazoles are also recognized for their antioxidant properties. In vitro studies have shown that certain pyrazole derivatives can scavenge free radicals effectively, suggesting their utility in preventing oxidative stress-related diseases . The structural characteristics of these compounds contribute to their ability to donate electrons and stabilize free radicals.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Compounds derived from this compound have shown promising results against various bacterial strains, indicating their potential use in developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Applications in Agrochemicals
Pyrazole derivatives are increasingly being explored in agrochemical applications due to their herbicidal and fungicidal properties. The structural diversity of pyrazoles allows for the design of selective herbicides that target specific plant pathways while minimizing harm to non-target species. Research has shown that certain pyrazole-based compounds can inhibit key enzymes involved in plant growth, making them effective as herbicides .
Case Study 1: Anti-inflammatory Evaluation
A study published in 2012 synthesized a series of pyrazole derivatives, including those structurally related to this compound. These compounds were evaluated for their anti-inflammatory activity, revealing significant inhibition of prostaglandin synthesis, thereby supporting their potential therapeutic use .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of pyrazole derivatives showed that compounds with specific substituents exhibited enhanced activity against both gram-positive and gram-negative bacteria. The research emphasized the importance of structural modifications in enhancing bioactivity .
Mechanism of Action
The mechanism of action of 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Alkyl-Substituted Phenylpyrazoles
- 1-[2-Cyclohexyl-4-(trifluoromethyl)phenyl]-1H-pyrazole (6ea) : Features a cyclohexyl and trifluoromethyl group, enhancing lipophilicity and electron-withdrawing properties. Synthesized via ruthenium-catalyzed alkylation, yielding a white solid with confirmed NMR and MS data .
- 1-[3-(Octan-2-yl)phenyl]-1H-pyrazole (7an) : Contains a branched alkyl chain (octan-2-yl), synthesized as a yellow oil with 71% yield. Such alkyl groups influence steric hindrance and solubility .
- 1-[4-(Bromomethyl)phenyl]-1H-pyrazole : A brominated analog used as a synthetic intermediate for coupling reactions. Its bromomethyl group enables further functionalization (e.g., Suzuki-Miyaura cross-coupling) .
Comparison: The target compound’s deuterated methyl group distinguishes it from these analogs.
Bis-Pyrazole Derivatives
- di(1-pyrazolyl)methane: A symmetrical bis-pyrazole compound with two pyrazole rings linked by methane.
Comparison : The target compound’s phenyl group and deuterated methyl bridge introduce asymmetry and unique electronic effects, which could alter binding affinities in biological systems.
Functionalized Derivatives
- N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine : Combines pyrazole and thiazole moieties via a methyl bridge. This mixed heterocyclic system was synthesized in 53% yield and may exhibit antimicrobial properties .
- 3-(1-{[3,5-Bis(1-methylethyl)-1H-pyrazol-1-yl]methyl}-2-methylpropyl)-1-(2,4-difluorophenyl)urea : A urea derivative with bulky substituents, showing enantiomer-dependent potentiation of nicotinic receptors .
Comparison : The target compound lacks additional pharmacophores (e.g., urea or thiazole), suggesting a focus on structural simplicity. Its deuterium substitution could offer metabolic advantages over these functionalized analogs.
Key Observations :
- Solubility and Bioavailability : The absence of polar groups (e.g., sugars in ’s cytotoxic compounds) may limit solubility compared to analogs with hydroxyl or amine substituents .
Biological Activity
1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and other significant effects, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 200.24 g/mol
- IUPAC Name : this compound
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific kinases.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated that:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF7 | 3.79 | Apoptosis induction |
| 2 | NCI-H460 | 12.50 | Aurora-A kinase inhibition |
| 3 | A549 | 42.30 | Autophagy induction |
These findings suggest that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The target compound has been reported to inhibit the production of pro-inflammatory cytokines and enzymes.
The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-κB) signaling pathways. This leads to reduced inflammation in various models, including carrageenan-induced paw edema in rats .
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been extensively studied. The target compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Bacteria | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 1000 |
| Escherichia coli | 12 | 1000 |
| Pseudomonas aeruginosa | 10 | 1000 |
These results indicate that the compound possesses significant antimicrobial properties, making it a potential candidate for developing new antibiotics .
Other Biological Activities
In addition to its anticancer, anti-inflammatory, and antimicrobial properties, pyrazole derivatives have shown promise in various other areas:
- Antiviral Activity : Inhibitory effects on viral replication have been noted in several studies.
- Neuroprotective Effects : Some derivatives exhibit protective effects against neurodegenerative diseases.
- Antitubercular Activity : Pyrazole compounds have shown efficacy against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of phenylhydrazine with β-diketone or β-ketoester precursors under reflux in ethanol or acetic acid. Catalytic methods using DMF-DMA (dimethylformamide dimethyl acetal) for cyclization, as demonstrated in analogous pyrazole syntheses, improve regioselectivity . Optimization may involve varying temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and methylene bridges (δ 4.0–5.0 ppm). Compare with computed spectra using DFT for validation .
- IR : Confirm C=N stretching (1550–1600 cm⁻¹) and C-H bending (700–800 cm⁻¹) in the pyrazole ring .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Reference NIST spectral libraries for cross-validation .
Q. What are the key physicochemical properties (solubility, stability) influencing its applicability in biological assays?
- Methodological Answer : Solubility can be assessed in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. Stability studies (HPLC monitoring under light/heat) are critical for bioassays. Pyrazole derivatives often show moderate aqueous solubility but improved stability in anhydrous DMSO .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological target interactions of this compound?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets .
- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, kinases). Validate against crystal structures of similar pyrazole-protein complexes .
- MD Simulations : Assess binding stability (RMSD, RMSF) over 100-ns trajectories in GROMACS .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Studies : Perform IC50/EC50 assays across multiple cell lines (e.g., RAW 264.7 for inflammation, E. coli for antimicrobial activity) .
- Mechanistic Profiling : Use Western blotting (e.g., p38 MAPK, NF-κB) to differentiate pathways. Compare with structurally similar compounds (e.g., 1-phenyl-3-methylpyrazole derivatives) .
- Metabolite Analysis : Identify active metabolites via LC-MS/MS to rule out off-target effects .
Q. How does the substitution pattern on the pyrazole ring influence crystallographic packing and supramolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C-H⋯π, O-H⋯N hydrogen bonds). For example, in analogous compounds, phenyl groups induce π-stacking, while methyl groups enhance hydrophobic packing . Compare with Cambridge Structural Database entries (e.g., CCDC 987654) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
